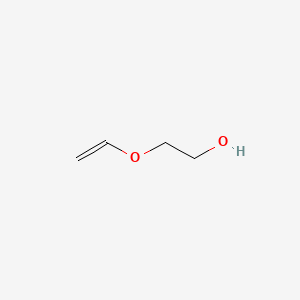
2-(Vinyloxy)ethanol
Übersicht
Beschreibung
2-(Vinyloxy)ethanol, also known as Vinyl Ethanol, is an organic compound used in many scientific and industrial applications. It is a colorless, volatile liquid with a sweet odor. It is a versatile reagent due to its low boiling point, low viscosity, and low toxicity. It is used in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. It can also be used as a solvent in many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
UV-Härtungsanwendungen
2-(Vinyloxy)ethanol: wird bei der Synthese von fluorhaltigen Vinylesterpolymeren verwendet, die ein schnelles UV-Härtungsverhalten aufweisen {svg_1}. Diese Polymere eignen sich hervorragend für Beschichtungen aufgrund ihrer niedrigen Oberflächenenergie und guten thermischen Stabilität. Die UV-gehärteten Filme finden Anwendungen in Schutzbeschichtungen und Photolacken, insbesondere in der Elektronikindustrie, wo dauerhafte und stabile Beschichtungen unerlässlich sind.
Oberflächenbeschichtungen
Im Bereich der Oberflächenbeschichtungen ist This compound ein Schlüsselmonomer für die Herstellung von biobasierten Poly(vinylethern) {svg_2}. Diese Polymere werden aus nachwachsenden Rohstoffen gewonnen und in Beschichtungen eingesetzt, die ein Gleichgewicht zwischen Flexibilität und Härte erfordern. Sie sind besonders wertvoll in der Automobil- und Bauindustrie aufgrund ihrer Umweltvorteile und Leistungsfähigkeit.
Photolackmaterialien
Die Verbindung spielt eine bedeutende Rolle bei der Entwicklung von Photolackmaterialien für die Lithographie {svg_3}. Photolacke sind entscheidend für die Herstellung von mikroelektronischen Bauelementen, MEMS und Nanostrukturen. Die aus this compound gewonnenen Polymere werden verwendet, um Muster auf Substraten zu erzeugen, indem diese selektiv Licht ausgesetzt werden.
Polymersynthese
This compound ist am Polymerisationsprozess beteiligt, um Polymere mit spezifischen Eigenschaften zu erzeugen {svg_4}. Diese Polymere werden in verschiedenen Anwendungen eingesetzt, darunter medizinische Geräte, bei denen Biokompatibilität und Flexibilität von größter Bedeutung sind.
Klebstoffe
Diese Verbindung findet sich auch in der Formulierung von feuchten Klebstoffen {svg_5}. Diese Klebstoffe sind so konzipiert, dass sie ihre Klebrigkeit und Haftung in feuchten Umgebungen beibehalten, wodurch sie sich zum Einfangen von Schädlingen oder als medizinische Klebstoffe bei feuchten Bedingungen eignen.
Tintenformulierungen
In der Druckindustrie wird This compound in Tintenformulierungen verwendet, um die Eigenschaften und die Qualität des Drucks auf Stoffen zu verbessern {svg_6}. Es hilft, das Trocknungsverhalten der Tinte zu kontrollieren und verbessert die Fixierungsrate auf verschiedenen Substraten.
Eigenschaften
IUPAC Name |
2-ethenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWJRYTWUGOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33154-17-5, 77716-60-0 | |
| Record name | Ethanol, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33154-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77716-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4075457 | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
141.6 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and benzene | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9821 @ 20 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
764-48-7 | |
| Record name | Hydroxyethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34CNR2NAC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(Vinyloxy)ethanol suitable for producing polymers from plant oils?
A1: this compound is particularly useful in creating plant oil-based polymers due to its unique structure. It can react with plant oil triglycerides through a transesterification process, introducing polymerizable vinyl ether groups while retaining the unsaturation within the fatty acid chains. [] This allows for the production of high molecular weight polymers via cationic polymerization, selectively targeting the vinyl ether functionalities without affecting the remaining double bonds. [] This remaining unsaturation is crucial for further modifications, like oxidation or derivatization, enabling the creation of crosslinked networks and tailored material properties. []
Q2: How does the incorporation of this compound influence the properties of the resulting polymers?
A2: this compound plays a crucial role in tailoring the properties of the resulting polymers. For instance, in poly (ε-caprolactone)-poly (ethylene glycol) (PCL-PEG) copolymers, the incorporation of this compound allows for control over cell adhesion properties. [] By adjusting the ratio of this compound during the copolymer synthesis, researchers can fine-tune the hydrophilicity and cell compatibility of the resulting material. []
Q3: What are the advantages of using a cationic polymerization method with this compound-based monomers?
A3: Cationic polymerization of this compound-based monomers offers several advantages:
- Living Polymerization: This method enables precise control over molecular weight and narrow molecular weight distributions, leading to well-defined polymer architectures. [] This control is crucial for applications requiring specific material properties.
- High Molecular Weight Polymers: This method facilitates the production of high molecular weight polymers, which are often desirable for their enhanced mechanical and thermal properties. []
- Preservation of Unsaturation: The cationic polymerization selectively targets the vinyl ether groups, preserving the unsaturation within the fatty acid chains derived from the plant oil. [] This retained unsaturation is vital for subsequent modifications to create crosslinked networks, enhancing the material's strength and stability.
Q4: Can this compound be used to create polymers with fluorine-containing properties? What are the benefits of such polymers?
A4: Yes, this compound serves as a building block for synthesizing fluorine-containing vinyl ether monomers. [, ] These monomers can be polymerized to create hydrophobic films with low surface energy. [] This is achieved by reacting this compound with fluorinated alcohols and hexafluorobenzene. [] The resulting polymers exhibit fast UV-curing properties, making them suitable for applications like coatings, inks, and photoresists. [] The presence of fluorine contributes to low surface energy, thermal stability, and chemical resistance in the final polymer. []
Q5: How does the structure of this compound contribute to its reactivity and applications?
A5: The structure of this compound features both a vinyl ether group and a hydroxyl group. This unique structure contributes to its versatility:
- Vinyl Ether Group: This group makes this compound highly reactive in cationic polymerization, enabling the formation of polymers with tailored properties. [, ]
- Hydroxyl Group: This group allows for further chemical modifications. For example, it can be used to introduce other functional groups or participate in crosslinking reactions to enhance the final material's properties. []
Q6: What are the environmental considerations associated with using this compound in polymer production?
A6: While this compound offers numerous benefits for creating sustainable and high-performance materials, it's essential to consider its environmental impact. Research on its biodegradability, ecotoxicological effects, and potential for recycling or waste management is crucial to ensuring its sustainable and responsible use. [] Exploring alternative plant-based monomers and developing efficient recycling strategies can further contribute to mitigating any potential negative environmental impacts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








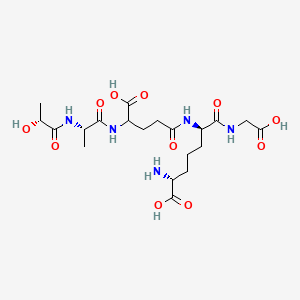
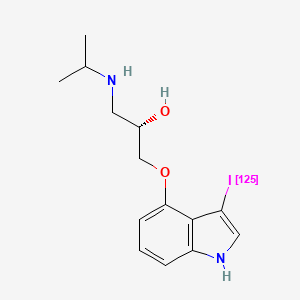
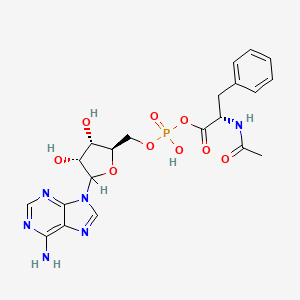

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)
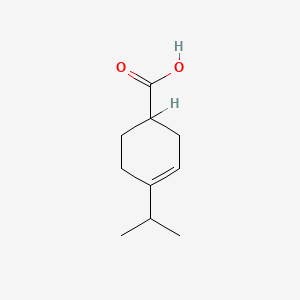
![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
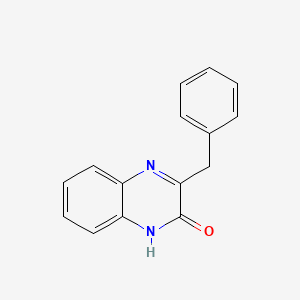
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)